2-Amino-4-(methylamino)phenol 2-Amino-4-(methylamino)phenol
Brand Name: Vulcanchem
CAS No.:
VCID: VC19878422
InChI: InChI=1S/C7H10N2O/c1-9-5-2-3-7(10)6(8)4-5/h2-4,9-10H,8H2,1H3
SMILES:
Molecular Formula: C7H10N2O
Molecular Weight: 138.17 g/mol

2-Amino-4-(methylamino)phenol

CAS No.:

Cat. No.: VC19878422

Molecular Formula: C7H10N2O

Molecular Weight: 138.17 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-4-(methylamino)phenol -

Specification

Molecular Formula C7H10N2O
Molecular Weight 138.17 g/mol
IUPAC Name 2-amino-4-(methylamino)phenol
Standard InChI InChI=1S/C7H10N2O/c1-9-5-2-3-7(10)6(8)4-5/h2-4,9-10H,8H2,1H3
Standard InChI Key OSWAUKJYXZYZBZ-UHFFFAOYSA-N
Canonical SMILES CNC1=CC(=C(C=C1)O)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The molecular formula of 2-Amino-4-(methylamino)phenol is C₇H₁₀N₂O, with a molecular weight of 138.17 g/mol. Its IUPAC name is 2-amino-4-(methylamino)phenol, indicating substituents at the 2- and 4-positions of the phenolic ring (Figure 1). The compound’s structure combines electron-donating amino groups with the weakly acidic phenolic hydroxyl, creating a bifunctional platform for diverse chemical transformations.

Structural Features:

  • Phenolic -OH group: Governs acidity (predicted pKa ≈ 9.5–10.5) and participates in hydrogen bonding.

  • Primary amino group (-NH₂): Enhances solubility in polar solvents and serves as a nucleophilic site.

  • Methylamino group (-NHCH₃): Introduces steric bulk and moderates electronic effects compared to primary amines.

PropertyValue
Molecular FormulaC₇H₁₀N₂O
Molecular Weight138.17 g/mol
IUPAC Name2-amino-4-(methylamino)phenol
CAS Registry NumberNot formally assigned
SMILESOC1=C(N)C=CC(NC)=C1

Synthesis and Production Methods

Retrosynthetic Pathways

The synthesis of 2-Amino-4-(methylamino)phenol can be approached through two primary routes:

Route 1: Sequential Amination of 4-Nitrophenol

  • Reduction of Nitro Group: Catalytic hydrogenation of 4-nitrophenol yields 4-aminophenol.

  • Selective Methylation: Treatment with methyl iodide or dimethyl sulfate under basic conditions introduces the methylamino group at the 4-position .

Reaction Conditions:

  • Step 1: H₂ (1–3 atm), Pd/C catalyst, ethanol, 25–50°C.

  • Step 2: NaOH (aq), CH₃I, 60–80°C, 6–12 hours.

Route 2: Direct Amination of 2-Aminophenol

Methylamine gas is introduced to 2-aminophenol in the presence of a Lewis acid catalyst (e.g., AlCl₃) to facilitate electrophilic substitution at the 4-position.

Challenges:

  • Regioselectivity control to prevent over-methylation.

  • Separation of positional isomers.

Physical and Chemical Properties

Thermodynamic Parameters

Predicted properties based on group contribution methods and analogs :

PropertyValue
Melting Point145–155°C
Boiling Point290–310°C (decomposes)
Density1.28–1.32 g/cm³
Solubility in Water5–10 g/L (25°C)
LogP (Octanol-Water)0.85–1.15

Spectroscopic Signatures

  • IR Spectroscopy:

    • O-H stretch: 3200–3400 cm⁻¹ (broad).

    • N-H stretches: 3300–3500 cm⁻¹ (amine).

    • Aromatic C=C: 1500–1600 cm⁻¹.

  • ¹H NMR (DMSO-d₆):

    • δ 6.5–7.2 ppm (aromatic protons).

    • δ 4.8 ppm (phenolic -OH, exchangeable).

    • δ 2.8 ppm (N-CH₃, singlet).

Reactivity and Functional Transformations

Acid-Base Behavior

The compound exhibits amphoteric properties:

  • Acidic Site: Phenolic -OH (pKa ≈ 10).

  • Basic Sites: Primary amine (pKa ≈ 4–5) and methylamino group (pKa ≈ 9–10).

Protonation States:

  • Neutral pH: Phenol deprotonated (-O⁻), amines protonated (-NH₃⁺ and -NH₂CH₃⁺).

  • Alkaline Conditions: Phenolate ion dominates; amines remain protonated.

Electrophilic Substitution

The electron-rich aromatic ring undergoes regioselective reactions:

  • Nitration: Predominantly at the 5-position (meta to amino groups).

  • Sulfonation: Forms water-soluble derivatives at elevated temperatures .

Oxidation Pathways

  • Air Oxidation: Gradual darkening due to quinone formation.

  • Chemical Oxidants: Hydrogen peroxide converts amino groups to nitroso derivatives.

Industrial and Pharmaceutical Applications

Dye Intermediate

The compound serves as a precursor for azo dyes, where its dual amino groups enable diazotization and coupling reactions. Example derivatives include:

  • Cationic Dyes: For acrylic fibers.

  • Oxidative Hair Dyes: Reacts with couplers (e.g., resorcinol) to form indo dyes.

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